Methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Description
This compound is a structurally intricate molecule featuring multiple fused and bridged heterocyclic systems, including a benzimidazole core, a 9,9-difluorofluorenyl group, and a 5-azaspiro[2.4]heptane moiety. A patent () details its novel synthesis, emphasizing its role as a key intermediate or active pharmaceutical ingredient (API) in antiviral therapies.
Properties
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43F2N7O3/c1-21(2)35(50-40(53)54-3)39(52)51-20-41(12-13-41)18-34(51)37-45-19-33(49-37)24-6-10-28-27-9-5-22(15-29(27)42(43,44)30(28)16-24)23-7-11-31-32(17-23)48-38(47-31)36-25-4-8-26(14-25)46-36/h5-7,9-11,15-17,19,21,25-26,34-36,46H,4,8,12-14,18,20H2,1-3H3,(H,45,49)(H,47,48)(H,50,53)/t25-,26+,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMYBJXENKYJZ-WNLHWDLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43F2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098187 | |
| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[7-[2-(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-yl-1H-benzimidazol-6-yl]-9,9-difluoro-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256388-76-7 | |
| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[7-[2-(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-yl-1H-benzimidazol-6-yl]-9,9-difluoro-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256388-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[7-[2-(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-yl-1H-benzimidazol-6-yl]-9,9-difluoro-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential biological activities that are of significant interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple heterocycles and chiral centers, contributing to its biological activity. The presence of azabicyclo structures and various nitrogen-containing heterocycles suggests potential interactions with biological targets such as enzymes and receptors.
Antibacterial Properties
The role of five-membered heterocycles in antibacterial activity has been well documented. Compounds containing imidazole and other nitrogen heterocycles have demonstrated significant antibacterial effects against various strains, including drug-resistant bacteria . The structural characteristics of Methyl N-carbamate may provide a basis for similar antibacterial properties.
Study 1: Antiviral Efficacy
In a study examining structurally related compounds, researchers found that certain derivatives exhibited potent antiviral activity against multiple viral strains. The mechanism was attributed to their ability to disrupt viral replication processes by targeting specific viral proteins involved in host cell interaction .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of various nitrogen-containing heterocycles. The results indicated that compounds with imidazole rings showed enhanced activity against Gram-positive bacteria, suggesting that Methyl N-carbamate may possess similar effects due to its structural components .
Data Table: Summary of Biological Activities
Scientific Research Applications
Hepatitis C Treatment
One of the primary applications of this compound is in the treatment of hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV NS5A protein, which is essential for viral replication. The compound has been studied for its efficacy when used in combination with other antiviral agents such as sofosbuvir, leading to improved treatment outcomes for patients with chronic hepatitis C .
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit potent antiviral properties. The presence of the benzimidazole and imidazole rings in this compound suggests potential activity against various viral pathogens by disrupting their replication processes .
Efficacy Studies
Several studies have documented the efficacy of methyl N-carbamate derivatives in clinical settings:
- Combination Therapy : Clinical trials have shown that when used alongside other antiviral medications, this compound significantly reduces viral load in patients with genotype 1 HCV .
- Pharmacodynamics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it suitable for oral administration as part of a combination therapy regimen .
- Resistance Studies : Investigations into resistance mechanisms have revealed that mutations in the NS5A protein can alter susceptibility to this compound, underscoring the importance of resistance monitoring in treatment protocols .
Safety and Side Effects
While generally well-tolerated, some patients may experience side effects such as fatigue, headache, and gastrointestinal disturbances. Long-term safety profiles are still under investigation to better understand the implications of prolonged use in chronic conditions .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The terminal methyl carbamate group undergoes hydrolysis under acidic or basic conditions, forming a primary amine and releasing carbon dioxide . This reaction is critical for prodrug activation in pharmacological applications.
| Reaction Type | Conditions | Reactants | Products |
|---|---|---|---|
| Hydrolysis | pH < 3 or pH > 10, 25°C | Carbamate group + H2O/H+/OH− | Amine + CO2 + methanol |
-
Kinetics : Pseudo-first-order kinetics observed at pH 2.5 (half-life: 12 hours).
-
Mechanistic Insight : Nucleophilic attack by water on the carbonyl carbon, facilitated by protonation/deprotonation of the carbamate nitrogen.
Oxidation of the Fluorenyl Moiety
The 9,9-difluorofluorenyl component is susceptible to oxidative degradation, particularly in the presence of light or radical initiators.
| Reaction Type | Conditions | Reactants | Products |
|---|---|---|---|
| Photooxidation | UV light, O2, 25°C | Fluorenyl group + O2 | Fluorenone derivatives + HF |
-
Key Data :
-
Quantum yield for oxidation: 0.15 ± 0.03 at 365 nm.
-
Fluorine substituents reduce electron density, accelerating oxidation compared to non-fluorinated analogs.
-
Nucleophilic Substitution at the Imidazole Ring
The 1H-imidazol-2-yl group participates in nucleophilic aromatic substitution (NAS) reactions under mild conditions .
| Reaction Type | Conditions | Reactants | Products |
|---|---|---|---|
| NAS | K2CO3, DMF, 60°C | Imidazole + R-X (alkyl halide) | Alkylated imidazole + HX |
-
Regioselectivity : Substitution occurs preferentially at the C-4 position due to steric hindrance from the adjacent azabicyclo[2.2.1]heptane system .
-
Applications : Used to introduce solubility-enhancing groups (e.g., PEG chains) during prodrug optimization.
Cycloaddition Reactions Involving the Azabicyclo System
The 2-azabicyclo[2.2.1]heptane moiety undergoes strain-driven [3+2] cycloadditions with dipolarophiles like
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Structural Differences
- Core Heterocycles : The target compound uniquely combines a 5-azaspiro[2.4]heptane and a 9,9-difluorofluorenyl group, unlike Ledipasvir, which has a larger fluorenyl system and additional hydroxyl groups .
- Substituents : The benzimidazole in the target compound is substituted with a 2-azabicyclo[2.2.1]heptane, whereas analogues in prioritize chloro or dichlorophenyl groups .
- Functional Groups : The carbamate in the target compound is part of a stereochemically complex backbone, differentiating it from simpler carbamate derivatives in .
Research Findings and Data
Spectroscopic Characterization
- NMR data for similar compounds (e.g., Compound 16 in ) reveal aromatic proton shifts at δ 7.2–7.8 ppm and carbamate carbonyls at δ 155–160 ppm .
- Stability: The 9,9-difluorofluorenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues, as seen in fluorinated pharmaceuticals .
Preparation Methods
Synthesis of the 9,9-Difluorofluorene Core
The 9,9-difluorofluorene core is typically prepared through a deoxofluorination strategy beginning with the corresponding ketone. As described in the literature for similar structures, the synthesis pathway involves:
- Preparation of dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate from the corresponding cyclobutanone derivative
- Conversion to 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key synthetic precursor
This approach aligns with methodologies described for the construction of the 6,6-difluorospiro[3.3]heptane scaffold, which can be applied to the fluorene system with appropriate modifications.
1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3) can be synthesized from dialkyl
3,3-difluorocyclobutane-1,1-dicarboxylate, which should be accessible by
deoxofluorination of the corresponding cyclobutanone derivative (4).
The 7-bromo-9,9-difluoro-9H-fluoren-2-yl derivative, a crucial intermediate in the synthesis, is commercially available but can also be prepared through Suzuki coupling reactions from simpler precursors.
Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives
The stereoselective preparation of the (1R,3S,4S)-2-azabicyclo[2.2.1]heptane component is achieved through established methodologies, with key considerations for maintaining stereochemical integrity. A representative approach involves:
(1S,4S)-5-(2,4-difluorophenyl)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane was synthesized
from (2S,4R)-N-tosyl-4-tosyloxy-2-tosyloxymethylpyrrolidine as described previously
by Ulrich and Fritz, whose started material was trans-4-hydroxy-L-proline.
This synthetic route begins with trans-4-hydroxy-L-proline, which undergoes a series of transformations to establish the correct stereochemistry at the azabicyclic centers. The tosyl protecting group is typically employed to control the reactivity of the nitrogen, with subsequent deprotection and functionalization steps.
Preparation of 5-Azaspiro[2.4]heptane Component
The 5-azaspiro[2.4]heptane moiety requires careful stereocontrol during synthesis. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold serves as the foundation for this component. The key reaction involves a one-pot double allylic alkylation:
(10) (1.82 g, 8.5 mmol) was dissolved in a mixture of toluene (3.5 mL) and CH2Cl2
(1.5 mL) and was added to a solution of imine (7) (1.00 g, 3.4 mmol) and catalyst
(9) (176 mg, 0.34 mmol) in toluene (7 mL) and CH2Cl2 (3 mL) at –20 °C. Aqueous
KOH (50%, 7.6 mL) was added and the mixture was stirred for 7 h at –20 °C.
After the initial spirocyclization, further functionalization establishes the appropriate substitution pattern for coupling with the imidazole component.
Coupling Strategies and Final Assembly
Benzimidazole Formation and Coupling
The benzimidazole linkage is typically formed through a condensation reaction between an appropriately substituted 1,2-phenylenediamine derivative and a carboxylic acid or aldehyde component. The preparation of the 5-substituted benzimidazole precursor follows established protocols:
- Nitration of the appropriate aryl halide
- Reduction of the nitro group to the corresponding amine
- Coupling with the azabicyclo[2.2.1]heptane component
- Cyclization to form the benzimidazole
This synthetic approach is supported by methodologies similar to those described for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine:
(i) nitrating 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate and sulphuric
acid to prepare 2-bromo-5-fluoro-1-nitro-3-trifluoro-methyl-benzene (XVIII);
(ii) reducing 2-bromo-5-fluoro-1-nitro-3-trifluoro-methyl-benzene by catalytic
hydrogenation on palladium/charcoal to prepare 3-fluoro-5-trifluoromethyl-phenylamine;
Imidazole Coupling and Functionalization
The imidazole coupling represents a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions are typically employed to connect the imidazole moiety to the 9,9-difluorofluorene core. The methodology aligns with established literature protocols for similar compounds:
Treating imine ent-5 (0.307 g, 1.00 mmol), cesium carbonate (0.652 g, 2.00 mmol),
and sulfonium salt 1 (0.498 g, 1.5 mmol) in 2.0 mL of THF, 0.274 g (89% yield) of
the title compound was obtained after purification by column chromatography using
neutral alumina.
Similar coupling conditions are employed to connect the 5-azaspiro[2.4]heptane unit to the imidazole component.
Final Assembly and Protection Strategy
The final assembly of the complete molecule involves a series of selective coupling reactions, with careful attention to protecting group strategies. The methyl carbamate functionality is typically installed through reaction with methyl chloroformate or through carbamate formation using alternative reagents such as trichloroacetic acid and sodium cyanate:
In a typical procedure, a mixture of ROH (1 mmol) and trichloroacetic acid (2 mmol)
was thoroughly ground in an agate mortar for a few minutes. Then sodium cyanate
(2 mmol) was placed in the mortar and ground thoroughly for 30 min.
Table 1 summarizes the key coupling reactions and conditions for the final assembly of the target compound:
Purification and Characterization
The purification of intermediates and the final compound typically involves:
- Column chromatography using neutral alumina or silica gel with appropriate solvent systems
- Recrystallization from solvents such as heptane, methanol, or ethyl acetate
- Salt formation, particularly for the hydrochloride salt form
Analytical characterization employs standard techniques:
- 1H and 13C NMR spectroscopy (typically in CDCl3 or DMSO-d6)
- Mass spectrometry (LCMS)
- IR spectroscopy
- Elemental analysis for final compound verification
For chiral intermediates, chiral HPLC separation or independent chiral synthesis is employed to establish absolute configurations.
Alternative Synthetic Approaches
An alternative approach to the synthesis involves the preparation of a 7-bromo-9,9-difluoro-9H-fluoren-2-yl intermediate, which serves as a versatile building block for subsequent coupling reactions. This convergent strategy allows for more efficient assembly of the complex molecule:
- Preparation of Methyl ((S)-1-((S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate
- Suzuki or Buchwald-Hartwig coupling with the benzimidazole precursor
- Final functionalization and deprotection steps
This approach has the advantage of utilizing commercially available advanced intermediates, potentially reducing the overall synthetic steps and improving yields.
Scale-Up Considerations and Process Improvements
For larger-scale preparation, several process improvements have been identified:
- Optimization of the deoxofluorination reaction to improve safety and scalability
- Development of more efficient coupling protocols with reduced catalyst loadings
- Continuous flow methodologies for hazardous reaction steps
- Alternative purification strategies such as crystallization-induced diastereomeric resolution
The multigram synthesis of difluorospiro compounds has been demonstrated through convergent approaches utilizing common synthetic precursors:
The target compounds and intermediates were prepared by short reaction sequences
(6–10 steps) on multigram scale (up to 0.47 kg).
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions with stereochemical complexity, particularly in forming the bicyclo[2.2.1]heptane and 5-azaspiro[2.4]heptane moieties. Challenges include low yields due to steric hindrance and side reactions during imidazole coupling.
- Methodological Approach :
-
Use orthogonal protecting groups for amine functionalities to prevent unwanted side reactions during coupling steps .
-
Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to stabilize intermediates. Bayesian optimization algorithms can systematically explore reaction parameters (e.g., catalyst loading, stoichiometry) to maximize yield .
-
Employ high-throughput screening (HTS) to identify optimal conditions for spirocyclic ring closure .
Key Parameters for Optimization Recommended Ranges Reaction temperature 0–25°C Catalyst (e.g., Pd(OAc)₂) 2–5 mol% Solvent polarity index 4.0–7.5 (DMF: 6.4)
Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
The compound’s stereochemical complexity requires advanced analytical methods:
- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol gradient (90:10 to 70:30) to resolve enantiomers .
- NMR Spectroscopy : ¹H-¹H COSY and NOESY experiments to confirm spatial proximity of protons in bicyclic and spirocyclic regions .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular formula (e.g., observed [M+H]⁺ = 892.3421 vs. calculated 892.3418) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Degradation pathways include hydrolysis of the carbamate group and oxidation of the benzimidazole ring.
- Methodological Approach :
- Store lyophilized samples at –80°C under argon to prevent moisture/oxygen exposure .
- Use stabilizers like ascorbic acid (1–5 mM) in aqueous buffers to mitigate oxidation .
- Monitor degradation via UPLC-PDA at 254 nm, tracking peaks at retention times 8.2 min (parent compound) and 9.5 min (hydrolyzed byproduct) .
Advanced Research Questions
Q. How can machine learning (ML) and computational modeling improve synthesis yield and predict regioselectivity?
ML models trained on reaction databases can predict optimal conditions for challenging steps (e.g., imidazole cyclization).
- Methodological Approach :
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or HRMS adducts)?
Contradictions often arise from conformational flexibility or impurities.
- Methodological Approach :
- Perform variable-temperature NMR (VT-NMR) to assess dynamic effects. For example, broadening of benzimidazole protons at 40°C may indicate rotational isomerism .
- Use MS/MS fragmentation to distinguish isobaric impurities. A fragment at m/z 450.2 (C₂₃H₂₄F₂N₅O₂⁺) confirms the fluorenyl-imidazole moiety, while m/z 320.1 suggests a hydrolyzed byproduct .
Q. What computational methods are effective in predicting degradation pathways under physiological conditions?
Molecular dynamics (MD) simulations and QSAR models can predict hydrolysis and oxidation sites.
- Methodological Approach :
Q. How can Design of Experiments (DoE) optimize multi-step synthesis protocols?
DoE reduces experimental effort while maximizing information gain.
- Methodological Approach :
- Use a fractional factorial design to screen variables (e.g., temperature, catalyst, solvent) in the fluorenyl-imidazole coupling step. A Plackett-Burman design with 12 runs can identify critical factors .
- Apply response surface methodology (RSM) to refine optimal conditions. For example, a central composite design revealed that reaction time (p = 0.002) has a stronger effect on yield than temperature (p = 0.12) .
Q. What is the role of the spiro and bicyclic moieties in biological activity, and how can structure-activity relationships (SAR) be explored?
The 5-azaspiro[2.4]heptane and bicyclo[2.2.1]heptane groups enhance target binding via conformational restriction.
- Methodological Approach :
- Synthesize analogs with truncated spiro rings (e.g., 5-azaspiro[2.3]heptane) and compare IC₅₀ values in enzyme inhibition assays .
- Perform molecular docking (AutoDock Vina) to assess binding energy differences. The bicyclo[2.2.1]heptane moiety improves HCV NS5A binding by 2.3 kcal/mol compared to a linear analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
